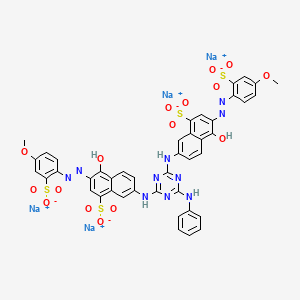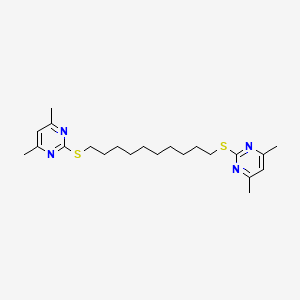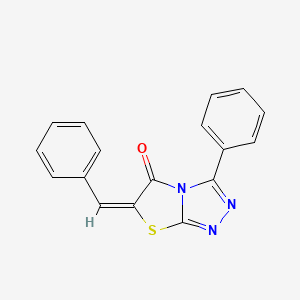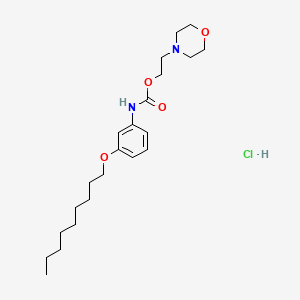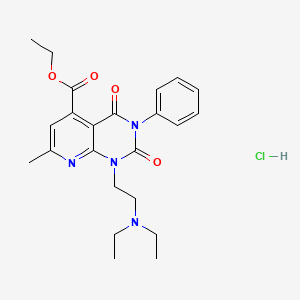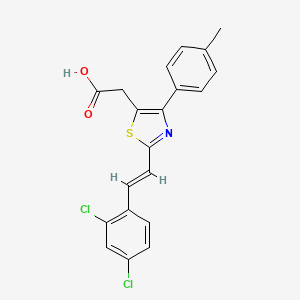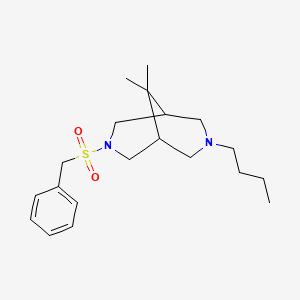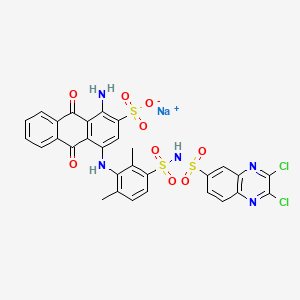
Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
The synthesis of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves several steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of the quinoxaline derivative, followed by the introduction of the sulphonyl and sulphamoyl groups. The final step involves the coupling of the anthracene derivative with the prepared intermediate, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .
化学反应分析
Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The presence of amino and sulphonyl groups allows for coupling reactions with other aromatic compounds, leading to the formation of complex structures.
科学研究应用
Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties
作用机制
The mechanism of action of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and quinoxalinyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other similar compounds, such as:
Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Another closely related compound with distinct functional groups, resulting in unique properties and uses
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that make this compound particularly valuable for specific applications.
属性
CAS 编号 |
97375-13-8 |
|---|---|
分子式 |
C30H20Cl2N5NaO9S3 |
分子量 |
784.6 g/mol |
IUPAC 名称 |
sodium;1-amino-4-[3-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H21Cl2N5O9S3.Na/c1-13-7-10-21(48(42,43)37-47(40,41)15-8-9-18-19(11-15)36-30(32)29(31)35-18)14(2)26(13)34-20-12-22(49(44,45)46)25(33)24-23(20)27(38)16-5-3-4-6-17(16)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |
InChI 键 |
ACUPDXXDRCXYOM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


